5,7-dimethoxy-2,3-dihydro-1H-indol-2-one
Overview
Description
5,7-Dimethoxy-2,3-dihydro-1H-indol-2-one: is a heterocyclic organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The compound features a fused benzene and pyrrole ring system with methoxy groups at the 5 and 7 positions and a ketone group at the 2 position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-dimethoxy-2,3-dihydro-1H-indol-2-one can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the Fischer indole synthesis is a well-known method where phenylhydrazine reacts with ketones or aldehydes in the presence of an acid catalyst to form indoles .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory synthesis methods, often using continuous flow reactors to enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, to form various oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, especially at positions ortho and para to the methoxy groups. Common reagents include halogens, nitrating agents, and sulfonating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), sulfonating agents (sulfuric acid).
Major Products:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with various functional groups attached to the aromatic ring.
Scientific Research Applications
Chemistry: 5,7-Dimethoxy-2,3-dihydro-1H-indol-2-one is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex indole derivatives, which are valuable in the development of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is studied for its potential therapeutic properties. Indole derivatives have shown promise in treating various diseases, including cancer, Alzheimer’s disease, and viral infections .
Medicine: The compound’s derivatives are explored for their pharmacological activities, such as anti-inflammatory, antimicrobial, and anticancer properties. They are also investigated as potential inhibitors of enzymes and receptors involved in disease pathways .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its derivatives are also utilized in the development of materials with specific electronic and optical properties .
Mechanism of Action
The mechanism of action of 5,7-dimethoxy-2,3-dihydro-1H-indol-2-one and its derivatives involves interaction with various molecular targets. These compounds can bind to enzymes, receptors, and other proteins, modulating their activity. For example, some indole derivatives act as inhibitors of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine, which is relevant in the treatment of Alzheimer’s disease . Other derivatives may interact with DNA or RNA, affecting gene expression and cellular processes .
Comparison with Similar Compounds
- 5,6-Dimethoxy-2,3-dihydro-1H-indol-2-one
- 5,7-Dimethoxy-2H-chromen-2-one
- 5,7-Dimethoxy-1H-indole
Comparison: 5,7-Dimethoxy-2,3-dihydro-1H-indol-2-one is unique due to its specific substitution pattern and the presence of a ketone group at the 2 position. This structural feature influences its chemical reactivity and biological activity. Compared to 5,6-dimethoxy-2,3-dihydro-1H-indol-2-one, the position of the methoxy groups can significantly alter the compound’s electronic properties and interaction with biological targets .
Properties
IUPAC Name |
5,7-dimethoxy-1,3-dihydroindol-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-13-7-3-6-4-9(12)11-10(6)8(5-7)14-2/h3,5H,4H2,1-2H3,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHCKDECOJTWKGA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=C1)OC)NC(=O)C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201276149 | |
Record name | 1,3-Dihydro-5,7-dimethoxy-2H-indol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201276149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1167056-27-0 | |
Record name | 1,3-Dihydro-5,7-dimethoxy-2H-indol-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1167056-27-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Dihydro-5,7-dimethoxy-2H-indol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201276149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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